Diazenide

Descripción

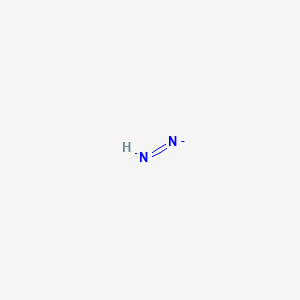

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

HN2- |

|---|---|

Peso molecular |

29.022 g/mol |

Nombre IUPAC |

iminoazanide |

InChI |

InChI=1S/HN2/c1-2/h1H/q-1 |

Clave InChI |

XSCXGOPPNHTWEF-UHFFFAOYSA-N |

SMILES |

N=[N-] |

SMILES canónico |

N=[N-] |

Origen del producto |

United States |

Synthetic Methodologies for Diazenide Compounds

High-Pressure/High-Temperature Synthesis Routes

High-pressure and high-temperature (HP/HT) techniques are crucial for overcoming kinetic barriers and stabilizing novel phases of matter, including solid-state diazenides, that are inaccessible under ambient conditions.

Controlled Thermal Decomposition of Azide (B81097) Precursors

One effective HP/HT method involves the controlled thermal decomposition of metal azides (M(N₃)ₓ). By carefully controlling the temperature and pressure, the azide anion can be induced to decompose, yielding metal diazenides and nitrogen gas. This approach has been successfully applied to the synthesis of alkaline earth diazenides.

For instance, calcium diazenide (CaN₂), strontium this compound (SrN₂), and barium this compound (BaN₂) have been synthesized through the controlled thermal decomposition of their respective azides under high-pressure, high-temperature conditions using a multianvil press. core.ac.ukacs.org In the synthesis of SrN₂, strontium azide was used as the starting material in a Walker-type module under HP/HT conditions. rsc.orgresearchgate.net The synthesis of the first reported ternary this compound, Li₂Ca₃[N₂]₃, was achieved by the controlled thermal decomposition of a stoichiometric mixture of lithium azide and calcium azide at 9 GPa and 1023 K in a multi-anvil device. researchgate.netacs.org The decomposition temperatures of alkali metal azides highlight the need for controlled heating, with NaN₃ decomposing at 275 °C, KN₃ at 355 °C, RbN₃ at 395 °C, and CsN₃ at 390 °C. wikipedia.org

Direct Reaction of Elements under Extreme Conditions

Another HP/HT route involves the direct reaction between a metal and nitrogen gas at extreme pressures and temperatures. This method allows for the formation of metal-nitrogen bonds and the [N₂]²⁻ unit without the use of azide intermediates.

Copper this compound (CuN₂) has been synthesized by the direct reaction of elemental copper and nitrogen at pressures exceeding 50 GPa and temperatures above 1500 K using a laser-heated diamond anvil cell. acs.orged.ac.ukresearchgate.nethpstar.ac.cn This copper this compound compound was found to be stable upon decompression down to 25 GPa before decomposing into its constituent elements. acs.orged.ac.ukhpstar.ac.cn

Synthesis of Ternary and Binary Metal Diazenides

HP/HT synthesis has been pivotal in expanding the known family of both binary and ternary metal diazenides. Binary diazenides consist of a metal cation and the [N₂]²⁻ anion, while ternary diazenides incorporate two or more different metal cations alongside the this compound anion.

Alkaline earth diazenides like CaN₂, SrN₂, and BaN₂ are well-known examples of binary diazenides synthesized under high pressure. rsc.orgcore.ac.ukacs.org These compounds are characterized by N-N bond lengths consistent with a double bond, confirming the presence of the [N₂]²⁻ ion. core.ac.ukacs.org

The synthesis of Li₂Ca₃[N₂]₃ marked the discovery of the first ternary this compound. researchgate.netacs.org This compound, synthesized from a mixture of lithium and calcium azides at high pressure and temperature, contains [N₂]²⁻ units and exhibits metallic properties. researchgate.netacs.org

Theoretical studies have also predicted the existence and stability of other metal diazenides, including alkali metal diazenides like Na₂N₂, which is predicted to feature homopolar N-N bonds. aip.orgcolorado.edu Experimental investigations have confirmed the metallic character of alkaline earth diazenides. acs.orguni-muenchen.dersc.org Notably, lithium this compound (Li₂N₂) has been shown to exhibit both electronic and ionic conductivity. uni-muenchen.dersc.org

| Compound | Synthesis Method | Conditions (Pressure, Temperature) | N-N Bond Length (Å) | Key Findings |

| CaN₂ | Controlled thermal decomposition of Ca(N₃)₂ | High Pressure/High Temperature | 1.202(4) | Isotypic with SrN₂, metallic character. core.ac.ukacs.org |

| SrN₂ | Controlled thermal decomposition of Sr(N₃)₂ | High Pressure/High Temperature | 1.239(4) | Isotypic with CaN₂, metallic character, possible phase transition at 12 GPa. rsc.orgcore.ac.ukacs.orgresearchgate.netrsc.org |

| BaN₂ | Controlled thermal decomposition of Ba(N₃)₂ | High Pressure/High Temperature | 1.23(2) | More distorted structure than CaN₂/SrN₂, metallic character. core.ac.ukacs.org |

| CuN₂ | Direct reaction of Cu and N₂ | >50 GPa, >1500 K | 1.197 | Metallic, stable down to 25 GPa. acs.orged.ac.ukresearchgate.nethpstar.ac.cn |

| Li₂Ca₃[N₂]₃ | Controlled thermal decomposition of LiN₃ and Ca(N₃)₂ | 9 GPa, 1023 K | 1.34(2)-1.35(3) | First ternary this compound, metallic character. researchgate.netacs.org |

| Na₂N₂ | Predicted (GSGO approach) | - | 1.24 | Predicted stable alkali this compound. aip.orgcolorado.edu |

Metal-Mediated Synthesis of this compound Complexes

Metal-mediated synthesis routes involve transition metals in the formation and stabilization of this compound ligands within coordination complexes.

Reductive Functionalization of Coordinated Dinitrogen (N₂) Ligands

Transition metal complexes can activate the strong triple bond of dinitrogen (N₂). Reductive functionalization of coordinated N₂ ligands is a strategy to form species with reduced nitrogen, including this compound ligands. This process typically involves the metal center binding to N₂, followed by the addition of electrons and often protons or other electrophiles, leading to the formation of a metal-bound [N₂]²⁻ species. While the provided search results focus more on solid-state diazenides, this is a well-established concept in molecular inorganic chemistry for generating reduced nitrogen species from N₂.

Reactions Involving Hydrazine (B178648) and Other N-N Bonded Precursors

Another approach in metal-mediated synthesis utilizes precursors containing N-N single bonds, such as hydrazine (N₂H₄). These precursors can undergo reactions like oxidative coupling or deprotonation in the presence of a metal center to form species with N=N double bonds, characteristic of the this compound anion. Hydrazine is the saturated analog of diazene (B1210634) (HN=NH), the conjugate acid of this compound, and the interconversion between these species highlights the potential for using hydrazine or its derivatives as precursors in certain synthetic routes to diazenides, particularly in coordination chemistry contexts. Diazene itself is known to disproportionate into hydrazine and nitrogen gas. wikipedia.org

Synthesis of Organic this compound Derivatives

The term "organic this compound derivatives" can sometimes refer to organic compounds containing the -N=N- functionality, such as azo compounds (R-N=N-R') or diazenes (R-N=NH or HN=NH) nih.gov. Diazene itself is the conjugate acid of this compound nih.gov. The synthesis of organic compounds containing the azo or diazo group is a well-established area of organic chemistry.

Methods for synthesizing organic compounds with N=N bonds include reactions involving diazonium salts and coupling partners frontiersin.org. Aryl diazonium salts are widely used as nitrogen sources for the generation of various heterocyclic compounds frontiersin.org. For example, they have been utilized in the synthesis of 1,2,4-triazole (B32235) derivatives through cycloaddition reactions frontiersin.org.

Another approach involves the synthesis of hydrazine derivatives, which can serve as precursors to compounds containing N-N bonds organic-chemistry.org. Methods for synthesizing hydrazine derivatives include reductive alkylation of hydrazines, Lewis base promoted reductive hydrazination of ketones and aldehydes, and transition metal-catalyzed coupling reactions organic-chemistry.org.

While the search results did not specifically detail the synthesis of organic compounds containing the isolated [N₂]²⁻ anion, they provided information on the synthesis of organic molecules featuring the N=N moiety. These synthetic routes often involve nitrogen-containing precursors and various reaction conditions, sometimes employing catalysts or specific reagents to facilitate the formation of the nitrogen-nitrogen double bond frontiersin.orgorganic-chemistry.org.

Detailed Research Findings

Research into metal diazenides synthesized under high pressure and high temperature has yielded significant findings regarding their structure and properties.

Calcium this compound (CaN₂) synthesized by controlled decomposition of calcium azide at high pressure/high temperature adopts a tI6 structure acs.org. However, theoretical studies suggest this is a metastable form, and an orthorhombic oP12 phase is predicted to be the thermodynamic ground state acs.org. This predicted oP12 structure has a considerably lower energy than the synthesized phase acs.org.

Strontium this compound (SrN₂) has been synthesized from strontium azide under high-pressure and high-temperature conditions rsc.orgrsc.org. Studies using synchrotron X-ray diffraction have shown that SrN₂ undergoes a possible phase transition from a tetragonal structure to an orthorhombic structure at 12.0 GPa rsc.orgrsc.org. SrN₂ exhibits anisotropic compressibility, which is attributed to the orientation of the this compound anions within the crystal structure rsc.orgrsc.org. The bulk modulus of SrN₂ was determined to be 132.4 (10.2) GPa, which is larger than that of strontium azide (Sr(N₃)₂) rsc.orgrsc.org. This larger bulk modulus is attributed to stronger covalent strength between Sr and N atoms in SrN₂, supported by theoretical calculations rsc.orgrsc.org.

Lithium this compound (Li₂N₂) has been predicted to undergo multiple phase transitions under pressure rsc.org. Theoretical studies using density functional theory have also investigated the properties of other alkaline earth diazenides like BeN₂ rsc.org.

Ternary diazenides are less common, with Li₂Ca₃[N₂]₃ being reported as the first example researchgate.netox.ac.uk. This compound was synthesized by the controlled thermal decomposition of a stoichiometric mixture of lithium azide and calcium azide under high pressure and high temperature (9 GPa and 1023 K) researchgate.netox.ac.uk. Powder X-ray diffraction analysis of Li₂Ca₃[N₂]₃ revealed elongated N-N bond lengths compared to previously known binary diazenides researchgate.netox.ac.uk. Characterization techniques, including electron diffraction, electron spin resonance spectroscopy (ESR), magnetic and electric conductivity measurements, and density-functional theory calculations, confirmed the metallic character of Li₂Ca₃[N₂]₃ and the presence of this compound [N₂]²⁻ units researchgate.netox.ac.uk.

Here is a summary of some research findings on metal diazenides:

| Compound | Synthesis Method | Key Findings |

| CaN₂ | Controlled decomposition of Ca(N₃)₂ (HP/HT) | Synthesized in tI6 structure (metastable); oP12 predicted as ground state. acs.org |

| SrN₂ | Controlled decomposition of Sr(N₃)₂ (HP/HT) | Tetragonal to orthorhombic phase transition at 12.0 GPa; anisotropic compressibility; Bulk modulus 132.4 GPa. rsc.orgrsc.org |

| Li₂Ca₃[N₂]₃ | Controlled thermal decomposition of LiN₃ and Ca(N₃)₂ mixture (HP/HT) | First ternary this compound; elongated N-N bond lengths; metallic character. researchgate.netox.ac.uk |

| Li₂N₂ | Controlled thermal decomposition of LiN₃ (HP/HT) | Predicted phase transitions under pressure. rsc.org |

| BaN₂ | Controlled thermal decomposition of Ba(N₃)₂ (HP/HT) | Adopts a distorted structure (C2/c). core.ac.uk |

The N-N bond lengths in metal diazenides are characteristic of a double bond. For example, in CaN₂, the N-N bond length was found to be 1.202(4) Å, in SrN₂ 1.239(4) Å, and in BaN₂ 1.23(2) Å core.ac.uk. These values are consistent with a double-bonded dinitrogen unit, confirming the presence of the [N₂]²⁻ ion core.ac.uk.

Temperature-dependent in situ powder X-ray diffractometry of alkaline earth diazenides has shown the formation of corresponding subnitrides (MAE₂N) at higher temperatures core.ac.uk. FTIR spectroscopy has revealed a band at about 1380 cm⁻¹ assigned to the N-N stretching vibration of the this compound unit core.ac.uk. Electronic structure calculations support the metallic character of alkaline earth diazenides rsc.orgcore.ac.uk.

Electronic Structure and Bonding in Diazenide Systems

Theoretical Descriptions of Diazenide Bonding

Two primary qualitative theories, Valence Bond (VB) Theory and Molecular Orbital (MO) Theory, offer complementary perspectives on the bonding in the this compound ion.

Valence Bond Theory

Valence Bond (VB) theory describes covalent bonding as the overlap of atomic orbitals. pressbooks.publibretexts.org For the dinitrogen molecule (N₂), each nitrogen atom, with an electron configuration of [He] 2s²2p³, has three half-filled p-orbitals. A strong sigma (σ) bond is formed by the head-on overlap of two 2p orbitals, and two pi (π) bonds are formed by the side-on overlap of the remaining four 2p orbitals. youtube.com This results in the characteristic triple bond of N₂.

For the this compound ion, [N₂]²⁻, two additional electrons are added to the dinitrogen framework. In a simple VB model, these electrons would occupy non-bonding or antibonding orbitals. A plausible VB description involves each nitrogen atom being sp² hybridized. The sp² hybrid orbitals on each nitrogen form a σ bond with each other, and each nitrogen also has a lone pair in one of its sp² orbitals. The remaining unhybridized p-orbital on each nitrogen atom overlaps to form a π bond. This model suggests a double bond between the nitrogen atoms, consistent with a Lewis structure of :N=N:²⁻, where each nitrogen atom carries a formal negative charge and has two lone pairs of electrons.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a more detailed and often more accurate picture of the electronic structure by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. weizmann.ac.il For diatomic molecules of the second period up to N₂, the energetic ordering of the molecular orbitals derived from the 2p atomic orbitals is π₂p, σ₂p, π₂p, σ₂p. youtube.comncl.ac.uk

The this compound ion, [N₂]²⁻, is isoelectronic with the oxygen molecule (O₂), having a total of 14 valence electrons. However, due to the lower effective nuclear charge of nitrogen compared to oxygen, s-p mixing is significant, and the orbital ordering is the same as for N₂. stackexchange.com Each nitrogen atom contributes five valence electrons, and the -2 charge adds two more, resulting in a total of 12 valence electrons to be placed in the molecular orbitals (excluding the 1s core electrons).

The valence electron configuration for [N₂]²⁻ is: (σ₂s)² (σ₂s)² (π₂p)⁴ (σ₂p)² (π₂p)²

This configuration fills the bonding σ₂s, π₂p, and σ₂p orbitals, as well as the antibonding σ₂s and π₂p orbitals. The highest occupied molecular orbital (HOMO) is the degenerate pair of π₂p orbitals, and the lowest unoccupied molecular orbital (LUMO) is the σ₂p orbital.

The bond order is a key indicator of the strength and length of a chemical bond. Within the framework of MO theory, it is calculated as:

Bond Order = ½ [(Number of electrons in bonding MOs) - (Number of electrons in antibonding MOs)]

For the [N₂]²⁻ ion, the calculation is as follows:

Number of bonding electrons = 2 (from σ₂s) + 4 (from π₂p) + 2 (from σ₂p) = 8

Number of antibonding electrons = 2 (from σ₂s) + 2 (from π₂p) = 4

Bond Order = ½ [8 - 4] = 2

A bond order of 2 suggests that the this compound ion possesses a double bond between the two nitrogen atoms. youtube.comstackexchange.comwikipedia.org This is a significant reduction from the triple bond in the isoelectronic N₂ molecule (bond order = 3) and is consistent with the predictions from the simplified Valence Bond Theory model. The N-N bond in this compound is therefore expected to be longer and weaker than in dinitrogen. This double bond character is also in agreement with experimental observations in metal this compound complexes, where N-N distances are typically around 1.24 Å. researcher.life

Computational Approaches to Electronic Structure Determination

Computational chemistry offers a quantitative means to investigate the electronic structure of molecules, providing detailed insights that complement qualitative bonding theories.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of transition metal complexes due to its balance of computational cost and accuracy. researchgate.netnih.gov In DFT, the total energy of the system is expressed as a functional of the electron density. uba.ar

For metal this compound complexes, DFT calculations can be used to:

Optimize the molecular geometry, providing predictions of bond lengths and angles.

Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to verify the structure and the nature of the N-N bond.

Determine the distribution of electron density and molecular orbitals, illustrating the nature of the metal-ligand bonding.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the complex's reactivity and electronic transitions.

DFT studies on various transition metal dinitrogen complexes have provided significant insights into the activation of the N₂ ligand. wisc.edu These studies show that the bonding involves σ-donation from the this compound ligand to the metal and π-back-donation from the metal d-orbitals into the π* orbitals of the this compound ligand. This back-donation populates the antibonding orbitals of the N₂ unit, weakening the N-N bond and making it more susceptible to further reactions.

| Parameter | Value |

|---|---|

| M-N Bond Length (Å) | 1.85 |

| N-N Bond Length (Å) | 1.25 |

| N-N Vibrational Frequency (cm⁻¹) | 1550 |

| Mulliken Charge on N₂ Ligand | -1.5 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. wikipedia.orgresearchgate.net The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are more sophisticated techniques that systematically improve upon the HF method by including electron correlation effects. wikipedia.org

These methods can provide highly accurate results for the electronic structure of small molecules. For the isolated [N₂]²⁻ ion, high-level ab initio calculations could precisely determine its geometry, vibrational frequencies, and the energies of its electronic states. However, due to their high computational cost, their application to large transition metal this compound complexes is often challenging. Nevertheless, they can be used to benchmark the accuracy of more computationally efficient methods like DFT for smaller model systems.

| Method | Basis Set | N-N Bond Length (Å) |

|---|---|---|

| Hartree-Fock (HF) | 6-31G | 1.18 |

| MP2 | 6-31G | 1.22 |

| CCSD(T) | cc-pVTZ | 1.24 |

| DFT (B3LYP) | 6-31G* | 1.23 |

Analyses of the calculated electron density and charge distribution provide a quantitative description of the bonding in metal this compound complexes.

Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution. researcher.life By examining the topology of the electron density, one can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide information about the nature of the interaction (e.g., covalent vs. ionic). In metal this compound complexes, QTAIM can be used to characterize the strength and nature of both the M-N and N-N bonds.

Charge Transfer Analysis

The interaction between the metal and the this compound ligand involves the transfer of electron density. libretexts.org Natural Bond Orbital (NBO) analysis is a common method used to quantify this charge transfer. uba.arresearchgate.netwikipedia.org NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures (lone pairs, bonding orbitals, and antibonding orbitals). By examining the occupancies of these orbitals, one can determine the extent of electron donation and back-donation between the metal and the ligand.

In a typical metal this compound complex, NBO analysis would show:

Donation of electron density from the σ-bonding orbitals of the [N₂]²⁻ ligand to empty d-orbitals on the metal center.

Significant back-donation of electron density from filled metal d-orbitals into the empty π* antibonding orbitals of the [N₂]²⁻ ligand. This back-donation is crucial for the stability of the complex and for the activation of the N-N bond.

The magnitude of this charge transfer is a key factor in determining the properties of the metal this compound complex. A greater degree of metal-to-ligand charge transfer results in a weaker, longer N-N bond, which is a prerequisite for the subsequent cleavage of the dinitrogen molecule in processes like nitrogen fixation.

Magnetic Properties and Spin States of this compound Complexes

The magnetic properties of this compound complexes are dictated by the electronic configuration of the central metal atom and the specific coordination environment imposed by the this compound and any ancillary ligands. The this compound ligand (N₂²⁻) itself, as a closed-shell species, is diamagnetic, similar to the isoelectronic molecular nitrogen (N₂). unacademy.comlibretexts.org Therefore, the magnetism in these complexes arises primarily from the unpaired d- or f-electrons of the metal center. libretexts.org

This compound complexes can be either paramagnetic or diamagnetic. Paramagnetism results from the presence of one or more unpaired electrons, leading to an attraction to an external magnetic field. unacademy.com Diamagnetic complexes, conversely, have all their electrons paired and are weakly repelled by a magnetic field. unacademy.com The ruthenium complex [Ru(NH₃)₅(N₂)]²⁺, which contains a neutral dinitrogen ligand, is an example of a diamagnetic d⁶ complex where all the metal's electrons are paired. wikipedia.org

The spin state of a transition metal this compound complex—whether it is high-spin or low-spin—depends on the balance between the crystal field splitting energy (Δ) and the spin-pairing energy. wikipedia.org This is particularly relevant for metal ions with d⁴ to d⁷ electron configurations in octahedral geometries. nih.gov Several factors influence this balance:

The Metal Ion: The identity and oxidation state of the metal are crucial.

Ligand Field Strength: The this compound ligand and any other coordinated ligands create an electric field that splits the metal's d-orbitals. A strong ligand field leads to a large splitting, favoring a low-spin configuration.

Coordination Geometry: The arrangement of ligands around the metal center (e.g., octahedral, tetrahedral) determines the pattern of d-orbital splitting. youtube.com

For instance, second and third-row transition metals generally form low-spin complexes due to the larger crystal field splitting associated with their more extended d-orbitals. wikipedia.org The magnetic properties of a complex can be quantified by its magnetic moment, which is directly related to the number of unpaired electrons. This is often determined experimentally using techniques like SQUID magnetometry. nih.gov Changes in metal-ligand bond lengths, which can be measured by X-ray crystallography, can also indicate a change in spin state. nih.gov

Lanthanide and actinide this compound complexes exhibit more complex magnetic behavior due to the involvement of their f-orbitals. Lanthanide ions are known for their potential as single-molecule magnets (SMMs), where a single molecule exhibits slow magnetic relaxation. manchester.ac.uknih.gov This property is highly dependent on the magnetic anisotropy of the lanthanide ion and the symmetry of the ligand field. nih.gov For example, the dysprosium complex [Cp'₂Dy(μ-SCH₂{C₄H₇S₂})]₂ has been shown to behave as a single-molecule magnet. manchester.ac.uk While specific studies on simple Ln-N₂²⁻-Ln systems are limited, research on related complexes with nitrogen-rich ligands provides insight into the potential for interesting magnetic phenomena.

Below is a table summarizing the typical magnetic behavior of coordination complexes based on their electronic properties.

| Magnetic Property | Electron Configuration | Interaction with Magnetic Field | Example Compound Class |

| Diamagnetism | All electrons are paired | Weakly repelled | Complexes with d¹⁰ metal ions (e.g., Zn(II)), low-spin d⁶ complexes (e.g., [Ru(NH₃)₅(N₂)]²⁺) wikipedia.orgbiotech-asia.org |

| Paramagnetism | One or more unpaired electrons | Attracted | High-spin d-metal complexes, most lanthanide(III) complexes unacademy.comnih.gov |

| Single-Molecule Magnetism | High magnetic anisotropy and spin ground state | Slow relaxation of magnetization | Certain lanthanide and actinide complexes manchester.ac.uknih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Relativistic Effects in Heavy Metal this compound Systems

For this compound complexes involving heavy metals, such as the later transition metals, lanthanides, and particularly actinides, relativistic effects become crucial in accurately describing their electronic structure, bonding, and properties. nih.gov These effects arise because the core electrons in heavy atoms move at speeds approaching the speed of light, leading to a relativistic increase in their mass. rsc.org This has significant direct and indirect consequences for the valence electrons involved in chemical bonding.

The primary relativistic effects are:

Scalar Relativistic Effects: These include the mass-velocity correction and the Darwin term. The main consequence is the contraction and energetic stabilization of s- and p-orbitals. rsc.org

Spin-Orbit Coupling: This is the interaction between the electron's spin and its orbital angular momentum. This effect is particularly strong for heavy elements and splits orbital energy levels (e.g., p, d, and f orbitals) into different sub-levels based on the total angular momentum quantum number (j). mdpi.com

These direct relativistic effects on the core orbitals lead to indirect effects on the valence d- and f-orbitals. The contracted s- and p-orbitals provide more effective shielding of the nuclear charge, which in turn causes the valence d- and f-orbitals to become more diffuse, expanded, and energetically destabilized. nih.gov

In heavy metal this compound systems, these effects would significantly influence the metal-ligand interaction. For a lanthanide or actinide complex, the relativistic expansion of the 5d/6d and 4f/5f orbitals would enhance their ability to overlap with the π* orbitals of the this compound ligand. This could lead to stronger back-bonding from the metal to the ligand than would be expected from non-relativistic calculations, thereby strengthening the M-N₂ bond and weakening the N-N bond.

For the actinides, the situation is especially complex because the 5f, 6d, 7s, and 7p orbitals are close in energy. nih.gov Relativistic effects are known to play a key role in the chemistry of these elements, influencing their oxidation states and the covalency of their bonds. arxiv.org Quantum chemical calculations on actinide complexes have shown that both relativistic effects and electron correlation must be included to accurately model their geometric and electronic properties. arxiv.org For example, in uranium and plutonium compounds, the 5f electrons are on the borderline between localized and delocalized (bonding) behavior, a characteristic that is heavily influenced by relativistic phenomena.

The table below summarizes the key relativistic effects and their chemical consequences for heavy element complexes.

| Relativistic Effect | Primary Consequence on Orbitals | Chemical Consequence in a this compound Complex |

| Scalar Relativistic Contraction | s- and p-orbitals contract and are stabilized. | Alters the energies of metal orbitals available for bonding with the this compound ligand. |

| Indirect Relativistic Expansion | d- and f-orbitals expand and are destabilized due to increased shielding from contracted s/p orbitals. | Potentially enhances metal-to-ligand back-bonding by improving overlap with this compound π* orbitals. |

| Spin-Orbit Coupling | Splitting of orbital energy levels (p, d, f). | Complicates the electronic structure and is critical for understanding the magnetic anisotropy in lanthanide and actinide complexes. mdpi.com |

This table is interactive. You can sort the data by clicking on the column headers.

Reactivity and Reaction Mechanisms of Diazenide Compounds

Protonation and Hydride Addition Reactions at the Diazenide Ligand

The coordinated this compound ligand, characterized by its N=N double bond and available lone pairs of electrons on the nitrogen atoms, is a focal point for reactivity with both electrophiles, such as protons (H⁺), and nucleophiles, like hydride ions (H⁻). These reactions are of fundamental importance in the context of nitrogen fixation, representing critical steps in the conversion of dinitrogen to ammonia (B1221849).

Protonation Reactions:

The protonation of a coordinated this compound or its neutral analogue, diazene (B1210634) (HN=NH), can lead to the formation of N-H bonds through the addition of a proton to the nitrogen atoms. The specific site of protonation—whether it occurs on the this compound ligand itself or at the metal center—is a pivotal aspect of the complex's reactivity. This preference is governed by the electronic characteristics of the metal and the surrounding ligand environment.

In certain multinuclear metal complexes, protonation may occur at a basic site within the ligand scaffold rather than directly at the this compound nitrogen. For example, studies on diiron complexes featuring a bridging diazene ligand and sulfur-based ligands have shown that protonation can take place at the thiolate sulfurs. This illustrates a cooperative reactivity, where the broader ligand framework is actively involved in the activation of the coordinated N₂H₂ moiety.

The protonation of the this compound ligand is a cornerstone in potential catalytic cycles for the reduction of dinitrogen. Through a sequence of proton and electron additions, the N=N bond can be systematically cleaved, culminating in the production of ammonia. The precise mechanism of this transformation is a subject of intensive research, with model complexes providing valuable insights into the viability of various reaction pathways. For instance, the synthesis of a neutral ruthenium diolefin diazadiene complex has been shown to proceed through an initial protonation of a hydrido ruthenate precursor. nih.gov

Hydride Addition Reactions:

The addition of a hydride to the N=N bond of a coordinated this compound represents another significant reaction pathway. This process, involving the nucleophilic attack of a hydride ion, results in the formation of higher nitrogen hydrides, such as a coordinated hydrazide (N₂H₃⁻).

Mechanistically, hydride addition to a this compound ligand is a direct route to forming N-H bonds and reducing the nitrogen-nitrogen bond order. This type of reactivity is actively being investigated for the development of catalysts for dinitrogen functionalization. Common sources of hydride for these reactions include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.com The mechanism for hydride addition generally involves the nucleophilic attack of the hydride on one of the nitrogen atoms of the this compound ligand. lumenlearning.com

| Reaction Type | Reagent | Product | Significance |

| Protonation | H⁺ | Coordinated N₂H₃⁺ or related species | Formation of N-H bonds, a key step toward N₂ reduction. |

| Hydride Addition | H⁻ (e.g., from NaBH₄) | Coordinated N₂H₃⁻ or related species | Direct reduction of the N=N bond and formation of N-H bonds. |

Electron Transfer Processes and Redox Chemistry of Diazenides

The redox chemistry of this compound complexes is central to their role in mediating the transformation of dinitrogen. These complexes can undergo electron transfer processes that involve both the metal center and the this compound ligand, leading to changes in oxidation states and facilitating the stepwise reduction of the N=N bond.

This compound complexes can be both oxidized and reduced, and these redox events are often coupled to proton transfer steps in what are known as proton-coupled electron transfer (PCET) processes. Such concerted pathways are believed to be crucial in biological nitrogen fixation and are a key focus in the design of synthetic catalysts.

The reduction of a this compound complex typically leads to a more electron-rich species where the N=N bond is further weakened and elongated. This facilitates subsequent protonation and further reduction steps. Conversely, oxidation of a this compound complex can lead to the formation of a more stable dinitrogen complex, representing a retro-reaction in the context of N₂ fixation.

The electrochemical properties of this compound complexes, such as their reduction potentials, provide valuable information about the thermodynamics of their redox processes. These potentials are sensitive to the nature of the metal, the supporting ligands, and the solvent environment. By tuning these parameters, it is possible to modulate the redox behavior of the complex to favor the desired reaction pathway.

| Process | Description | Implication for N₂ Fixation |

| Reduction | Gain of one or more electrons by the complex. | Activates the this compound ligand for subsequent protonation and further reduction. |

| Oxidation | Loss of one or more electrons from the complex. | Can lead to the release of N₂ gas, the reverse of the initial fixation step. |

| Proton-Coupled Electron Transfer (PCET) | Concerted transfer of a proton and an electron. | Provides a low-energy pathway for the reduction and protonation of the this compound ligand. |

Electrophilic and Nucleophilic Functionalization at the Coordinated this compound Unit

Beyond reactions with protons and hydrides, the coordinated this compound ligand is also susceptible to attack by a broader range of electrophiles and nucleophiles, leading to the formation of new nitrogen-element bonds. This reactivity is key to the synthesis of more complex nitrogen-containing molecules directly from dinitrogen.

Electrophilic Functionalization:

The nitrogen atoms of the this compound ligand, with their lone pairs of electrons, can act as nucleophiles and react with various electrophiles. This can include alkylating agents (e.g., alkyl halides), acylating agents, and silylating agents. These reactions result in the formation of N-C, N-C(O), and N-Si bonds, respectively. Such functionalization is a critical step in moving beyond ammonia synthesis to the production of higher-value nitrogenous compounds.

The reactivity of the this compound ligand towards electrophiles is influenced by the electron density at the nitrogen atoms, which in turn is modulated by the metal center and the co-ligands. More electron-rich metal centers tend to enhance the nucleophilicity of the this compound ligand, promoting its reaction with electrophiles.

Nucleophilic Functionalization:

While less common, nucleophilic attack at the this compound ligand can also occur, particularly when the ligand is part of a cationic complex or when the metal center is in a high oxidation state. In such cases, the nitrogen atoms of the this compound can become electrophilic. The nucleophilic attack on a coordinated ligand can lead to the formation of new bonds and the transformation of the ligand. researchgate.net

The balance between electrophilic and nucleophilic character at the this compound nitrogen atoms is a subtle one, and understanding the factors that control this balance is crucial for designing selective functionalization reactions.

| Reagent Type | Example Reagent | Product Type | Bond Formed |

| Electrophile | Alkyl halide (R-X) | N-Alkylthis compound complex | N-C |

| Electrophile | Silyl halide (R₃Si-X) | N-Silylthis compound complex | N-Si |

| Nucleophile | Organolithium (R-Li) | Functionalized nitrogen ligand | N-C |

Ligand Exchange and Coordination Sphere Dynamics of this compound Complexes

Ligand exchange reactions can be used to modify the steric and electronic environment around the metal-diazenide core. For example, replacing a weakly donating ligand with a strongly donating one can increase the electron density at the metal center, which can then be relayed to the this compound ligand, making it more reactive towards electrophiles. Conversely, introducing bulky ligands can create a specific pocket around the this compound, potentially leading to shape-selective reactivity.

The lability of the co-ligands is an important factor. In some cases, a vacant coordination site, created by the dissociation of a ligand, is required for the binding and activation of substrates. researchgate.net The study of ligand exchange dynamics, therefore, provides insights into the potential for catalytic activity.

The this compound ligand itself can also be displaced from the metal center by other ligands, particularly if the incoming ligand forms a more stable complex with the metal. This can be a desired step in a catalytic cycle, for example, to release a functionalized nitrogen-containing product.

Mechanistic Pathways of this compound Interconversions in Solution and Solid State

This compound complexes can exist in various isomeric forms, and the interconversion between these isomers is an important aspect of their chemistry. These interconversions can occur both in solution and in the solid state and can have significant implications for the reactivity of the complex.

One common type of isomerism is cis-trans isomerism around the N=N double bond of the this compound ligand. The relative stability of the cis and trans isomers can be influenced by steric and electronic factors, as well as by the coordination geometry of the metal. The interconversion between these isomers can occur through a rotational or an inversional mechanism at one of the nitrogen atoms.

The study of these interconversion pathways often involves a combination of spectroscopic techniques (such as NMR and IR), X-ray crystallography, and computational modeling. Understanding the energetics and mechanisms of these processes is crucial for controlling the structure and, consequently, the reactivity of this compound complexes.

Spectroscopic and Structural Characterization of Diazenide Compounds

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction is a primary technique for determining the solid-state structure of crystalline materials, including diazenide complexes and solid-state diazenides. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can determine the arrangement of atoms in three dimensions, as well as interatomic distances and angles. patnawomenscollege.inscribd.com

Single-Crystal X-ray Diffraction of this compound Complexes

Single-crystal X-ray diffraction (SC-XRD) is a powerful method for obtaining precise structural information about this compound complexes when suitable single crystals can be grown. patnawomenscollege.inuni-ulm.demdpi.comuhu-ciqso.es This technique allows for the determination of the complete molecular structure, including the coordination environment around the metal center (if present) and the geometry of the this compound ligand.

For example, SC-XRD has been used to characterize rhenium mono-diazenide complexes. acs.orgrsc.orgresearchgate.net These studies revealed the coordination of the this compound ligand to the rhenium center and provided details about the Re-N and N-N bond lengths and angles. In one case, the X-ray structure of a PMe2Ph complex indicated an intermediate geometry for the this compound in the solid state, with an M-N-N angle of 150°, suggesting that crystal packing can influence the ligand's conformation. psu.edu

SC-XRD is particularly useful for inorganic and metal-organic complexes, which often include this compound ligands. uni-ulm.de The technique requires a high-quality single crystal of sufficient size (typically larger than 0.1 mm, though smaller crystals can be analyzed with high-intensity sources) uni-ulm.deuhu-ciqso.es.

Powder X-ray Diffraction and Rietveld Refinement for Solid-State Diazenides

Powder X-ray diffraction (PXRD) is employed when single crystals are not available, which is often the case for solid-state diazenides. uni-muenchen.decore.ac.uk PXRD patterns consist of a series of peaks whose positions and intensities are characteristic of the crystalline phases present in the powder sample. scribd.comwikipedia.org

Rietveld refinement is a widely used technique for analyzing PXRD data to determine or refine crystal structures. wikipedia.orgmalvernpanalytical.com This method involves fitting a calculated diffraction pattern, based on a proposed structural model, to the experimentally observed pattern by adjusting structural and instrumental parameters. wikipedia.org

PXRD and Rietveld refinement have been successfully applied to the structural analysis of alkaline earth diazenides, such as CaN2, SrN2, and BaN2. uni-muenchen.decore.ac.uk These studies determined that these compounds crystallize in a tetragonally distorted NaCl-type structure. core.ac.uk Rietveld refinement of the PXRD data for CaN2, for instance, confirmed a tetragonal unit cell and allowed for the refinement of its crystal structure using SrN2 as a starting model. uni-muenchen.decore.ac.uk

Research on the ternary this compound Li2Ca3[N2]3 also utilized PXRD analysis, revealing elongated N-N bond lengths compared to previously known binary diazenides. researchgate.net Rietveld refinement is a powerful tool for analyzing the entire diffraction pattern, providing information on lattice parameters, reflection profiles, and quantitative phase analysis. wikipedia.orgmalvernpanalytical.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the vibrational modes of molecules and ions, which are related to bond strengths and molecular geometry. mdpi.comedinst.comuni-siegen.de These techniques are valuable for identifying the presence of the this compound moiety and characterizing its bonding environment.

N-N Stretching Vibrations in this compound Ions and Ligands

The N-N stretching vibration is a characteristic feature in the vibrational spectra of this compound compounds. The frequency of this vibration is sensitive to the N-N bond order and the electronic environment. uni-muenchen.denih.govnih.gov

In metal complexes, the N-N stretching frequency can differentiate between terminal and bridging N2 ligands, as well as provide insight into the degree of N2 reduction. For example, in chromium complexes, terminal N2 ligands show N-N stretching vibrations in the range of 1933–1981 cm–1, while bridging N2 units appear at 1739–1752 cm–1. nih.gov Diazenido species (M-N=NR) typically exhibit N-N stretching vibrations in the range of 1534–1611 cm–1, supporting their assignment as this compound species. nih.gov

For solid-state diazenides containing the [N2]2- ion, the N-N stretching vibrations occur at lower wavenumbers compared to coordinated N2. uni-muenchen.deresearchgate.net In Li2Ca3[N2]3, characteristic N-N stretching vibrations were observed between 1020 and 1260 cm-1, which are lower than in binary diazenides and consistent with elongated N-N bond lengths determined by PXRD. researchgate.net Alkaline earth diazenides show N-N stretching vibrations of the this compound ions. uni-muenchen.de

Vibrational spectroscopy can also help distinguish between different bonding modes of the this compound ligand (e.g., singly bent vs. doubly bent), although the frequency ranges can overlap, and vibronic couplings can complicate assignments. psu.edu IR and Raman spectroscopy are complementary techniques, with different selection rules based on changes in dipole moment (IR) and polarizability (Raman) during vibration. edinst.comuni-siegen.de

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful solution-state technique for characterizing the structure and dynamics of this compound complexes. acs.orgrsc.orgpsu.eduresearchgate.net NMR provides detailed information about the local electronic environment of specific nuclei, such as 1H, 13C, 15N, and 31P, which can be used to confirm the formation of this compound complexes and elucidate their structures in solution.

15N NMR spectroscopy is particularly useful for studying the this compound ligand itself. The chemical shifts of the nitrogen atoms (Nα and Nβ) in the M-N=NR ligand are highly sensitive to the geometry (linear vs. bent) and the electronic nature of the metal center and other ligands. psu.eduresearchgate.netrsc.org

Studies have shown that both Nα and Nβ are significantly deshielded (exhibit larger chemical shifts) in doubly bent diazenides compared to singly bent ones, sometimes by 400 ppm or more. psu.eduresearchgate.netrsc.org This deshielding is linked to low-energy n(N)→π* paramagnetic circulations in bent geometries. psu.edursc.org Protonation or alkylation of the nitrogen atoms can also significantly affect their shielding. psu.edursc.org

NMR spectroscopy can also provide information about coupling constants between the nitrogen atoms and the metal center or other nuclei in the complex, which further aids in structural characterization. psu.edursc.org For rhenium this compound complexes, 1H NMR spectra show characteristic signals for the organic substituents on the this compound ligand and other coordinated ligands like triphenylphosphine. acs.orgrsc.org

NMR is a valuable tool for distinguishing between different this compound bonding modes in solution, which may differ from the solid-state structures determined by X-ray diffraction. psu.edu

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), plays a significant role in the characterization of this compound compounds, especially for identifying and confirming the presence of this compound species and related intermediates in reaction mixtures and solutions. ESI-MS is a soft ionization technique that is well-suited for analyzing polar and charged molecules, making it valuable for studying metal complexes containing this compound ligands.

Studies on rhenium this compound complexes have successfully employed ESI-MS to characterize synthesized compounds. For instance, in the synthesis of mono-diazenide complexes from perrhenate, ESI-MS was utilized to confirm the formation of the desired products and identify other species present in the reaction mixture. The electrospray mass spectra of the reaction mixture for complexes like [ReCl₂(NNC₆H₄-4-R)(NCCH₃)(PPh₃)₂] showed peaks corresponding to the mono-diazenide species, such as [Re(NNC₆H₄-4-OCH₃)Cl₄]⁻ in negative ion mode, and other less intense peaks in positive ion mode assignable to species like [Re(NNC₆H₄-4-OCH₃)₂(NCCH₃)₂]⁺ and [Re(NNC₆H₄-4-OCH₃)(NCCH₃)₂ + Na]⁺. acs.org The major peak in the positive ion mode spectra of the isolated red solids corresponded to [ReCl₂(NNC₆H₄-4-R)(PPh₃)₂ + H]⁺. acs.org

ESI-MS has also been instrumental in the study of this compound intermediates in the synthesis of platinum(IV) complexes. High-resolution ESI-MS was used to corroborate the presence of cations like [Pt(thpy)₂(N₂tpy)]⁺ and identify other fragments resulting from the elimination of N₂. um.es This highlights the utility of ESI-MS in tracking reaction pathways and confirming the composition of labile this compound species.

Furthermore, mass spectrometry has been used to monitor N₂ isotopic exchange reactions, providing evidence for the formation of this compound anions as intermediates in processes like the transition-metal-free dissociation of N₂ by electride materials. chemistryviews.orgacs.orgnih.gov

Electron Diffraction and Microscopy Techniques for this compound Materials

Electron diffraction (ED) and electron microscopy techniques are crucial for determining the crystal structure and microstructural details of solid-state this compound materials, particularly those synthesized under high-pressure and high-temperature conditions. These techniques provide complementary information to X-ray diffraction, especially for analyzing small crystallites or complex structures.

Electron diffraction has been employed alongside powder X-ray diffraction (PXRD) to analyze the crystal structures of this compound compounds. For example, in the characterization of the ternary this compound Li₂Ca₃[N₂]₃, electron diffraction was one of the complementary techniques used to probe the nature of the N₂ entity. ox.ac.ukacs.org Similarly, electron diffraction was utilized in the structural characterization of strontium this compound, SrN₂, synthesized under high pressure. rsc.org

High-resolution electron microscopy (HREM) and electron diffraction have been used together to obtain detailed information about the atomic positions within the channels of compounds like (Ca₇N₄)[Mₓ] (M = Ag, Ga, In, Tl), which can be related to nitride diazenides. mpg.de The use of inert gas shuttle systems and glove boxes is often necessary for preparing and transferring hypersensitive this compound specimens for ED and microscopy to prevent hydrolysis. mpg.de

Transmission electron microscopy (TEM) data has also contributed to the structural analysis of this compound-related compounds. uni-muenchen.de The combination of techniques like SAED (Selected-Area Electron Diffraction) and PXRD is valuable for indexing diffraction patterns and deriving structural models, even when dealing with challenging samples. uni-muenchen.de

Other Complementary Spectroscopic and Analytical Methods

Beyond mass spectrometry and electron diffraction/microscopy, a variety of other spectroscopic and analytical techniques are routinely applied to gain a comprehensive understanding of this compound compounds. These methods provide insights into their vibrational properties, electronic structure, magnetic behavior, and elemental composition.

Infrared (IR) and Raman spectroscopy are widely used to identify and characterize the N-N stretching vibrations of the this compound ion, [N₂]²⁻. These vibrations typically appear at lower wavenumbers compared to the triple bond in molecular nitrogen (N₂). For instance, IR spectroscopy of Li₂N₂ revealed a significant feature at 1326.8 cm⁻¹, assigned to the N-N stretching vibration of the this compound ion, consistent with previous studies on alkaline earth diazenides like CaN₂, SrN₂, and BaN₂ which show a band around 1380 cm⁻¹. uni-muenchen.deacs.org Raman spectroscopy has also been used to study the vibrational modes of diazenides, such as in the characterization of nickel this compound (NiN₂), with observed Raman shifts providing information about the material under pressure. diva-portal.org

Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for characterizing this compound complexes in solution, providing information about the local environment of nuclei like ¹H, ¹³C, and ¹⁵N. acs.orgnih.govrsc.org

Electron Spin Resonance (ESR) spectroscopy is employed to investigate the magnetic properties of this compound compounds, particularly those that may contain radical species like [N₂]³⁻. ox.ac.ukacs.org

Elemental analysis is a fundamental technique used to confirm the stoichiometry of synthesized this compound compounds. acs.org

Furthermore, techniques such as UV-vis absorption spectroscopy, High-Performance Liquid Chromatography (HPLC), cyclic voltammetry, and magnetic and electric conductivity measurements provide additional information about the electronic transitions, purity, redox behavior, and electrical properties of this compound materials. acs.orgum.esox.ac.ukacs.orgnih.govrsc.orgacs.org Density functional theory (DFT) calculations are often used in conjunction with experimental techniques to support structural assignments, understand electronic structure, and predict properties. acs.orgnih.govox.ac.ukacs.orgrsc.orguni-muenchen.deacs.orgdiva-portal.orgresearchgate.net

Catalytic Applications of Diazenide Chemistry

Dinitrogen (N₂) Activation and Functionalization Catalysis

The conversion of atmospheric dinitrogen (N₂) into valuable nitrogen-containing compounds is a cornerstone of modern chemistry. Diazenide intermediates are pivotal in the catalytic cycles developed for this purpose.

Biological nitrogen fixation, carried out by nitrogenase enzymes, serves as a primary inspiration for the design of synthetic catalysts. nih.gov In these enzymatic systems, the reduction of dinitrogen to ammonia (B1221849) is believed to proceed through a series of intermediates, with species analogous to this compound playing a key role. nih.gov Chemical models mimicking this process often involve the formation of metal-diazenido complexes. These synthetic systems aim to replicate the stepwise reduction of N₂ under milder conditions than the industrial Haber-Bosch process. The study of these models provides valuable insights into the mechanism of N₂ cleavage and functionalization.

Beyond the production of ammonia, the functionalization of dinitrogen to form other nitrogen-containing molecules is a significant area of research. Diazenido complexes are key intermediates in these transformations. For instance, the silylation of N₂ can proceed through the formation of a diazenido intermediate, which is then further functionalized. ugent.be Similarly, N-C bond formation has been demonstrated through the alkylation of heterobimetallic dinitrogen complexes, which generates alkylated diazenido species. nih.gov These reactions open pathways for the direct conversion of atmospheric nitrogen into organonitrogen compounds.

Recent research has demonstrated the synthesis of cobalt-diazenido complexes that are effective catalysts for the transformation of N₂ into N(SiMe₃)₃. researchgate.net Furthermore, chromium-based systems have been explored for N₂ activation, where the isolation and characterization of key diazenido and hydrazido intermediates have been crucial for understanding the reaction mechanisms. ugent.be

Hydrogenation and Dehydrogenation Catalysis Involving this compound Intermediates

This compound intermediates have been implicated in catalytic hydrogenation and dehydrogenation reactions, although their role is less extensively documented than in dinitrogen activation. In certain catalytic cycles, the transfer of hydrogen to or from a substrate may proceed through a transient this compound-like species, particularly in reactions involving nitrogen-containing substrates. The precise nature and reactivity of these intermediates are areas of ongoing investigation.

Coupling and Polymerization Reactions Mediated by this compound Complexes

The reactivity of the N=N bond in this compound and related diazene (B1210634) compounds allows for their participation in coupling and cycloaddition reactions.

A notable example of a coupling reaction is the cross-coupling of primary amines, which can be converted in situ to 1,2-dialkyldiazenes. nih.gov Subsequent photocatalytic denitrogenation of these diazenes leads to the formation of C(sp³)–C(sp³) bonds. nih.gov This method demonstrates the utility of diazene intermediates in forging new carbon-carbon bonds.

Diazenes have also been utilized in phosphine-catalyzed asymmetric [3+2] cycloaddition reactions with Morita-Baylis-Hillman (MBH) carbonates to produce chiral dihydropyrazoles. nih.gov Furthermore, copper(I) and nickel(0) complexes have been shown to catalyze the formal [4+2] cycloaddition of 1,2-diazines with siloxyalkynes. nih.gov

While this compound and diazene species are known to generate radicals upon decomposition, their direct application as initiators or mediators in controlled radical polymerization is not yet a well-established field. The potential for this compound-mediated polymerization remains an area for future exploration.

Role of this compound Intermediates in Various Catalytic Cycles

This compound intermediates are not limited to dinitrogen activation and have been identified or proposed in a range of other catalytic cycles. Their ability to stabilize transition metals in various oxidation states and to participate in multi-electron transformations makes them versatile intermediates.

In the context of organic synthesis, diazo compounds, which can be considered precursors to this compound-like intermediates, are used in reactions catalyzed by metalloporphyrins to form carbenes or metallocarbenes for subsequent reactions. nih.gov The catalytic cycles of these reactions are influenced by the nature of the metal and the porphyrin ligand. nih.gov

The catalytic synthesis of diazenes from sterically hindered amines has been developed, and these in situ generated diazenes can then participate in subsequent C-C coupling reactions. nih.gov The proposed catalytic cycle involves the formation of a diazene intermediate which then undergoes denitrogenation to generate radicals for coupling. nih.gov

The table below summarizes the role of this compound intermediates in some of the discussed catalytic applications.

| Catalytic Application | Role of this compound Intermediate | Example Reaction |

|---|---|---|

| Dinitrogen Activation | Key intermediate in the stepwise reduction and functionalization of N₂ | Silylation of N₂ to form N(SiMe₃)₃ |

| Coupling Reactions | In situ generated species for C-C bond formation via denitrogenation | Photocatalytic cross-coupling of primary amines |

| Cycloaddition Reactions | Reactant in catalyzed cycloadditions to form heterocyclic compounds | Phosphine-catalyzed [3+2] cycloaddition of diazenes |

Catalyst Design Principles for this compound-Based Systems

The design of effective catalysts for reactions involving this compound intermediates is guided by several key principles. A primary consideration is the electronic properties of the metal center and the supporting ligands. For dinitrogen activation, the catalyst must be sufficiently electron-rich to bind and reduce the N₂ molecule, yet also capable of facilitating subsequent protonation or functionalization steps.

Ligand design plays a crucial role in stabilizing the highly reactive this compound intermediates and in controlling the selectivity of the reaction. researchgate.net The steric and electronic properties of the ligands can be tuned to favor specific reaction pathways and to prevent undesirable side reactions. For instance, the choice of ligand can influence whether the functionalization of a coordinated N₂ molecule proceeds via a distal or alternating pathway. ugent.be

Inspiration from natural enzymes, such as nitrogenase, provides valuable insights for catalyst design. nih.gov Mimicking the active site of these enzymes, including the coordination environment of the metal centers, is a promising strategy for developing new and more efficient catalysts. nih.gov Furthermore, computational studies are increasingly being used to predict the properties of potential catalysts and to elucidate reaction mechanisms, thereby guiding experimental efforts. researchgate.net

The table below outlines some key principles for designing catalysts for this compound-based systems.

| Design Principle | Objective | Example Application |

|---|---|---|

| Tuning Metal Center Electronics | Facilitate N₂ binding and reduction | Use of low-valent, electron-rich metals in N₂ activation catalysts |

| Ligand Steric and Electronic Control | Stabilize reactive intermediates and direct reaction selectivity | Employing bulky ligands to prevent dimerization and promote specific functionalization pathways |

| Bio-inspiration | Mimic the efficiency of natural systems | Designing catalysts with active sites analogous to nitrogenase |

| Computational Modeling | Predict catalyst performance and elucidate mechanisms | Using DFT calculations to guide the synthesis of new catalysts |

Advanced Materials Science Applications of Diazenide Systems

High-Pressure Materials Featuring Diazenide Anions

The synthesis and study of materials under high-pressure conditions often lead to the discovery of novel compounds with unique crystal structures and properties that are inaccessible at ambient pressure. This compound-containing materials are a prime example of this, with high pressure playing a crucial role in their formation and stabilization.

The application of high pressure and high temperatures has been instrumental in synthesizing various metal diazenides. For instance, strontium this compound (SrN₂) was synthesized from strontium azide (B81097) (Sr(N₃)₂) using a Walker-type module under such extreme conditions. nih.govuni-bayreuth.de In situ synchrotron X-ray diffraction studies of synthesized materials under high pressure are crucial for understanding their structural evolution. In the case of SrN₂, these studies revealed a pressure-induced phase transition from a tetragonal to an orthorhombic structure at approximately 12.0 GPa. nih.govuni-bayreuth.dewisc.edu This transition is attributed to the rotation of the this compound units and the rearrangement of the strontium ions. uni-bayreuth.de

High-pressure synthesis techniques are not limited to alkaline earth diazenides. The synthesis of novel rhenium-nitrogen compounds at terapascal pressures, conditions exceeding those at the Earth's core, has demonstrated the potential to create materials with unprecedented chemistry. google.com These extreme conditions can alter the typical chemical behavior of elements, leading to the formation of compounds with unusual stoichiometries and bonding motifs. google.comnih.gov

Ultra-Incompressible Materials Incorporating this compound Units

A key characteristic of many materials synthesized under high pressure is their low compressibility. Ultra-incompressible materials are highly sought after for applications requiring robust performance under extreme mechanical stress. This compound-containing compounds have shown promise in this area.

The bulk modulus, a measure of a substance's resistance to uniform compression, is a key indicator of its incompressibility. Strontium this compound (SrN₂) exhibits a bulk modulus of 132.4 (10.2) GPa, which is notably larger than that of strontium azide (Sr(N₃)₂). nih.govuni-bayreuth.dewisc.edu This enhanced incompressibility is attributed to the stronger covalent character of the bonds between the strontium and nitrogen atoms in SrN₂. nih.govwisc.edu

Furthermore, SrN₂ displays anisotropic compressibility, meaning its compressibility varies along different crystallographic axes. nih.govuni-bayreuth.de Specifically, the a- and b-axes are more compressible than the c-axis, a phenomenon directly related to the orientation of the this compound anions within the crystal structure. nih.govuni-bayreuth.de The repulsive forces between the this compound ions are primarily directed along the c-axis, making it less susceptible to compression. uni-bayreuth.de

While not diazenides, other nitrogen-rich compounds synthesized under high pressure also exhibit remarkable incompressibility. For example, certain carbon nitrides featuring three-dimensional frameworks of CN₄ tetrahedra have been synthesized and are classified as ultra-incompressible, with bulk moduli comparable to that of diamond. bohrium.comnih.gov Similarly, rhenium nitrides like Re₃N and Re₂N are ultra-incompressible, with bulk moduli exceeding 400 GPa. mdpi.com

| Compound | Bulk Modulus (K₀) in GPa | Synthesis Condition | Key Structural Feature |

|---|---|---|---|

| Strontium this compound (SrN₂) | 132.4 (10.2) | High Pressure/High Temperature | This compound (N₂²⁻) anions |

| hP126-C₃N₄ | 417(6) | High Pressure/High Temperature | 3D framework of CN₄ tetrahedra |

| tI24-CN₂ | 419(8) | High Pressure/High Temperature | 3D framework of CN₄ tetrahedra |

| Rhenium Nitrides (Re₃N, Re₂N) | >400 | High Pressure/High Temperature | Interstitial nitrogen in rhenium lattice |

Metallic and Semiconducting this compound-Containing Materials

The electronic properties of this compound-containing materials can range from metallic to semiconducting, often influenced by factors such as their crystal structure and the nature of the metal cation. Theoretical calculations have predicted that metal diazenides can exhibit good conductivity, similar to that of metals. nih.gov For instance, the metallic nature of barium this compound (BaN₂) is thought to arise from the significant width of the π* band, resulting from the interaction between the barium 5d and nitrogen 2p orbitals. nih.gov

The application of pressure can serve as a powerful tool to tune the electronic properties of materials. For example, palladium diselenide (PdSe₂), a transition-metal dichalcogenide, can be tuned from a semiconductor to a metal at pressures above 3 GPa. arxiv.org This pressure-induced metallization is a phenomenon that could potentially be observed in semiconducting this compound systems as well, opening avenues for designing materials with pressure-switchable electronic characteristics.

The study of quasi-one-dimensional materials like tantalum selenide (B1212193) (TaSe₃) has shown that even small variations in stoichiometry can induce a transition between metallic and semiconducting behavior. youtube.com This suggests that precise control over the synthesis of this compound materials could allow for the fine-tuning of their electronic properties for specific applications.

Superconducting Properties of Diazenides under Pressure

The search for new superconductors, particularly those that operate at higher temperatures, is a major driver in materials science. High pressure has been shown to induce superconductivity in a variety of materials. nih.govmdpi.com For instance, in the pyrite (B73398) phase of palladium diselenide (PdSe₂), superconductivity emerges under pressure, with the critical temperature (T_c) reaching up to 13.1 K. arxiv.org This superconductivity is correlated with the bonding strength of the Se-Se dumbbells in the structure. arxiv.org

While there is currently a lack of specific experimental or theoretical studies demonstrating superconductivity in this compound (N₂²⁻) compounds, the behavior of related materials under pressure suggests that this is a promising area for future investigation. The presence of dinitrogen units, analogous to the dumbbells in PdSe₂, and the tunability of electronic properties under pressure are factors that could favor the emergence of a superconducting state. The exploration of this compound systems at very high pressures, where novel electronic states are likely to emerge, may yet reveal superconducting behavior.

Two-Dimensional (2D) this compound Materials and Architectures

The isolation of graphene heralded a new era of research into two-dimensional materials, which possess unique electronic, optical, and mechanical properties. nih.govnih.govnih.gov The synthesis of 2D materials containing this compound units represents a novel frontier in this field.

A notable achievement in this area is the high-pressure synthesis of nickel this compound (NiN₂), which features a pentagonal 2D structure. youtube.com This material realizes an ideal Cairo tessellation, a specific type of pentagonal tiling. The discovery of such a structure opens up new possibilities for designing 2D materials with unconventional lattice geometries and, consequently, exotic electronic and magnetic properties. The development of 2D materials is often approached from both "top-down" (exfoliation of layered bulk materials) and "bottom-up" (direct synthesis) methods. nih.gov The synthesis of NiN₂ falls into the latter category, showcasing the power of high-pressure techniques to create novel 2D architectures that may not be accessible through conventional exfoliation.

Integration of Diazenides in Hybrid Materials and Composites

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer the potential to create new materials with synergistic properties. rsc.org The integration of this compound units into such hybrid structures is a largely unexplored area but holds considerable promise. The unique electronic and structural characteristics of diazenides could impart novel functionalities to composite materials.

One potential route for creating such hybrids could involve the use of diazonium salts in surface modification. For example, electrochemical grafting using aryl diazonium salts is a known method for modifying carbonaceous materials. rsc.org While this involves the diazonium cation (N₂⁺) rather than the this compound anion, it demonstrates the reactivity of dinitrogen species and suggests that synthetic pathways could be developed to incorporate this compound anions into polymer or other organic matrices. The sol-gel process is another versatile method for creating hybrid materials, where molecular precursors are used to form an inorganic network in the presence of organic components. Designing this compound-containing precursors for such processes could be a fruitful avenue of research.

Energy-Related Applications of this compound Compounds (e.g., Storage, Conversion)

Materials capable of storing and converting energy efficiently are critical for a sustainable future. Nitrogen-rich compounds are often considered for high-energy-density materials (HEDMs) due to the large amount of energy that can be released upon the formation of the stable N₂ triple bond. nih.govuni-bayreuth.de

Recent research has shown that scandium polynitrides, synthesized under high pressure, are promising HEDMs with calculated energy densities, detonation velocities, and detonation pressures significantly exceeding those of conventional explosives like TNT. uni-bayreuth.de These polynitrides contain various nitrogen anions, and their high energy density highlights the potential of metal-nitrogen systems in energy storage. While specific studies on the application of diazenides in energy storage or conversion are limited, their inherent high-energy nature suggests they could be valuable in this context. For instance, they could potentially be used as high-capacity electrode materials in batteries or as components in energetic formulations. youtube.com The development of secondary batteries with multi-electron reaction materials is a key strategy for increasing energy density, and the redox chemistry of the this compound anion could potentially be harnessed for such applications. youtube.com

Future Directions and Emerging Research Avenues in Diazenide Chemistry

Development of Novel Synthetic Strategies under Milder Conditions

Historically, the synthesis of many diazenides, particularly metal diazenides, has often required harsh conditions, such as high pressure and high temperature rsc.org. Future research aims to develop novel synthetic strategies that operate under milder conditions, including ambient or near-ambient temperatures and pressures. This would significantly improve the accessibility and practicality of synthesizing a wider range of diazenide compounds.

One promising avenue involves the use of electride materials. For instance, a 2D barium nitride (Ba₂N) electride has been shown to facilitate transition metal-free nitrogen dissociation under mild conditions. acs.orgnih.gov The interlayer electrons in Ba₂N stabilize the this compound ([N₂]²⁻) anion as a key intermediate in the activation of nitrogen, suggesting a potential route for milder synthesis. acs.orgnih.gov

Another area of focus is the rational design of precursors and reaction pathways that lower the activation energy barrier for N₂ dissociation and subsequent this compound formation. This could involve exploring new catalytic systems or utilizing photochemical or electrochemical methods to activate the exceptionally stable N≡N triple bond. osti.gov

Exploration of New Main Group and Transition Metal this compound Systems

The exploration of diazenides extends beyond traditional metal nitrides to encompass a broader range of main group and transition metal systems. While binary transition metal compounds with nitrogen dimer anions are known, ternary compounds with [N₂]ˣ⁻ anions have been relatively rare. researchgate.net The synthesis of the first ternary transition metal compound containing dinitrogen anions, BeW₁₀N₁₄(N₂), highlights the potential for discovering new complex this compound systems. researchgate.net

Research is also actively pursuing the synthesis and characterization of diazenides of main group metals. Studies have investigated cobalt diazenides with Main Group 1-3 metals, including the structural characterization of a Grignard compound containing (dinitrogen)(trimethylphosphine)cobaltate anions. acs.org The prediction and potential synthesis of alkali diazenides like Na₂N₂ with homopolar N-N bonds represent a new class of materials with fundamentally different bonding characteristics compared to traditional heteropolar alkali nitrides. aip.orgcolorado.edu

Furthermore, the synthesis of novel transition metal diazenides under high-pressure conditions continues to yield interesting materials with unusual properties. Examples include the synthesis of nickel this compound (NiN₂) with a unique pentagonal 2D structure and metallic behavior in bulk form. diva-portal.orgacs.orgresearchgate.net High-pressure studies on alkaline earth diazenides like strontium this compound (SrN₂) are also ongoing to understand their structural behavior and properties under compression. rsc.orgrsc.orgresearchgate.net

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies of this compound Reactions

Understanding the mechanisms of this compound formation and reaction pathways in real-time is crucial for rational synthesis and application design. Advanced spectroscopic techniques are playing an increasingly important role in these studies. In-situ techniques, such as in-situ FTIR spectroscopy, allow scientists to monitor reaction progression, identify transient intermediates like diazenido species, and gain insights into kinetics and mechanisms mt.comresearchgate.net.

Time-resolved spectroscopy, including techniques like time-resolved infrared (TR-IR) and transient absorption spectroscopy, enables the study of dynamic processes occurring on very short timescales, providing detailed information about fleeting intermediates and reaction pathways in this compound chemistry wikipedia.org. The combination of different spectroscopic methods, such as FTIR and NMR, can provide a more comprehensive understanding of reaction mechanisms and the formation of intermediates bruker.com. Raman spectroscopy is also a valuable tool for studying the structural changes and reaction centers in materials, including metal-organic frameworks and potentially this compound-containing systems rsc.org.

Application of Machine Learning and Artificial Intelligence in this compound Structure Prediction and Property Tuning

The application of machine learning (ML) and artificial intelligence (AI) is an emerging and rapidly growing area in materials science, including the study of diazenides. These computational tools can significantly accelerate the design and discovery of new materials by predicting structures and tuning properties. arxiv.orgazolifesciences.com

Design of Sustainable this compound-Based Catalysts

Diazenides and related nitrogen-containing species are relevant to nitrogen activation, a key step in processes like ammonia (B1221849) synthesis (Haber-Bosch process). Developing sustainable catalytic systems for nitrogen fixation under mild conditions is a major research goal. researchgate.netacs.org this compound complexes, particularly transition metal diazenides, are being explored as potential intermediates or active species in catalytic nitrogen reduction. acs.orgnih.govchinesechemsoc.org

Future directions include the design of novel this compound-based catalysts that are more efficient, selective, and environmentally friendly. This could involve utilizing earth-abundant metals, designing ligands that promote this compound formation and reactivity, and developing heterogeneous catalysts based on this compound-containing materials. The use of metal-free systems, such as the Ba₂N electride for N₂ dissociation, also represents a promising direction for sustainable nitrogen activation. acs.orgnih.gov

Interdisciplinary Research at the Interface of this compound Chemistry with Other Fields

Advancing this compound chemistry requires interdisciplinary collaboration with other scientific fields. poetrytranslation.orgkcl.ac.ukucsb.edupressbooks.puboatext.com Research at the interface of this compound chemistry with condensed matter physics, materials science, and theoretical chemistry is crucial for understanding the fundamental properties of this compound materials, predicting new structures, and exploring their potential applications. diva-portal.orgacs.orgresearchgate.netrwth-aachen.de

Q & A

Q. What are the established methodologies for synthesizing alkaline earth diazenides like SrN₂, and how do high-pressure conditions influence their formation?